2-Butenoic acid, 3-chloro-, (E)-, also known as trans-3-chloro-2-butenoic acid, is an organic compound with the molecular formula . It features a double bond between the second and third carbon atoms and a chlorine atom attached to the third carbon. This compound is characterized by its geometric configuration, being in the E (trans) form, which indicates that the highest priority substituents on either side of the double bond are on opposite sides. The compound is notable for its potential applications in organic synthesis and its biological activity.
These reactions highlight the compound's versatility in organic chemistry.
Research indicates that 2-butenoic acid, 3-chloro-, (E)- exhibits biological activity, particularly as a potential antimicrobial agent. Its structural features allow it to interact with biological systems effectively. Studies have shown that compounds with similar structures may influence microbial growth and could be explored for their therapeutic potential against various pathogens .
The synthesis of 2-butenoic acid, 3-chloro-, (E)- can be achieved through several methods:
These methods highlight its accessibility for research and industrial applications.
2-Butenoic acid, 3-chloro-, (E)- finds utility in various fields:
These applications underscore its significance in both industrial and research settings.
Interaction studies involving 2-butenoic acid, 3-chloro-, (E)- focus on its reactivity with biological targets. Research has demonstrated that chlorinated compounds can exhibit varying levels of toxicity and bioactivity depending on their structure and substituents. Investigations into its interactions with enzymes or microbial systems could provide insights into its potential therapeutic uses and environmental impact .
Several compounds share structural similarities with 2-butenoic acid, 3-chloro-, (E)-. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
cis-3-Chloro-2-butenoic acid | Different geometric isomer | Has chlorine on the same side of the double bond |
3-Fluoro-2-butenoic acid | Similar halogen substitution | Fluorine instead of chlorine |
Acrylic acid | No halogen but similar backbone | Used extensively in polymer synthesis |
These comparisons illustrate the uniqueness of 2-butenoic acid, 3-chloro-, (E)- due to its specific halogen substitution and geometric configuration.